2,4-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide

Description

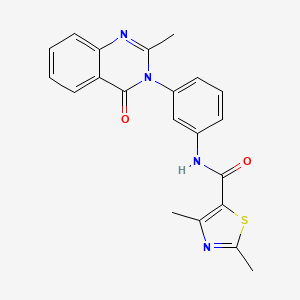

This compound features a thiazole core substituted with methyl groups at positions 2 and 3. The carboxamide at position 5 links to a phenyl ring bearing a 2-methyl-4-oxoquinazolin-3(4H)-yl group.

Properties

IUPAC Name |

2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-12-19(28-14(3)22-12)20(26)24-15-7-6-8-16(11-15)25-13(2)23-18-10-5-4-9-17(18)21(25)27/h4-11H,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJQIXNGJYMVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Weight

The molecular weight of the compound is approximately 433.5 g/mol .

Properties Overview

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O3S |

| Molecular Weight | 433.5 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that thiazole compounds can target mutant BRAF and EGFR pathways, crucial in many cancers .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The compound's structural features suggest potential activity against a range of pathogens, including bacteria and fungi. In vitro studies have shown that related thiazole compounds possess antifungal activity comparable to established antifungal agents like ketoconazole .

The biological activity of this compound may involve the following mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Interaction with DNA : Some thiazole derivatives bind to DNA, disrupting replication and transcription processes.

Case Studies

- Antiproliferative Effects : A study investigated the antiproliferative effects of synthesized thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction .

- Antifungal Efficacy : Another study assessed the antifungal activity of related compounds against Candida albicans and Candida parapsilosis. The findings revealed minimum inhibitory concentrations (MICs) comparable to conventional antifungals, highlighting the potential of these compounds in treating fungal infections .

Scientific Research Applications

Anticancer Activity

Research indicates that 2,4-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide exhibits notable anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell growth effectively. For instance, quinazoline derivatives have been identified as potent inhibitors of various cancer cell lines by targeting critical metabolic pathways involved in tumor growth and survival.

Case Study : A study demonstrated that quinazoline derivatives could bind to allosteric sites on glucokinase, influencing glucose metabolism and presenting a potential mechanism for their anticancer effects.

Anticonvulsant Properties

The compound also shows promise as an anticonvulsant agent. Its structural components suggest that it may interact with neurotransmitter systems involved in seizure activity. The potential for treating epilepsy or other neurological disorders is supported by the biological activity of related compounds.

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies can elucidate the mechanisms of action and aid in rational drug design by identifying optimal interactions between the compound and target proteins involved in disease processes .

Comparison with Similar Compounds

Key Observations :

- Thiazole vs. Imidazothiazoles (e.g., ND-11503) show in vivo efficacy, suggesting the target’s thiazole may need optimization for pharmacokinetics .

- Substituent Effects: Phenyl-Quinazolinone: Unique to the target compound, this group may enhance DNA intercalation or kinase inhibition compared to simpler aryl groups (e.g., phenyl in or pyridinyl in ). Electron-Withdrawing Groups: Halogenated analogs (e.g., 4-bromophenyl in ) improve binding but may reduce metabolic stability compared to the target’s methyl/quinazolinone groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.